molecular formula C20H29N3O3 B5424226 1-[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(piperidin-3-ylmethyl)methanamine

1-[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(piperidin-3-ylmethyl)methanamine

Cat. No.: B5424226
M. Wt: 359.5 g/mol
InChI Key: ZIFGCUTWZXMPTP-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 2,5-dimethoxyphenyl group, a 1,3-oxazol ring, and a piperidin-3-ylmethyl group. The presence of these groups could suggest that the compound has potential biological activity, as these groups are often found in biologically active molecules .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3-oxazol ring and the piperidine ring would likely contribute to the overall shape and properties of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the ether and amine groups could make the compound polar, affecting its solubility in various solvents .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. For example, if the compound were a drug, its mechanism of action could involve binding to a specific protein or enzyme, thereby altering its function .

Properties

IUPAC Name

N-[[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-methyl-1-piperidin-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-14-18(13-23(2)12-15-6-5-9-21-11-15)22-20(26-14)17-10-16(24-3)7-8-19(17)25-4/h7-8,10,15,21H,5-6,9,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFGCUTWZXMPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=CC(=C2)OC)OC)CN(C)CC3CCCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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